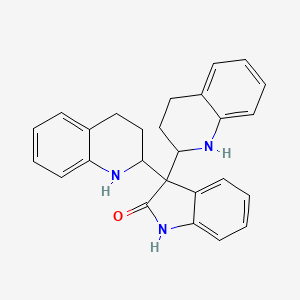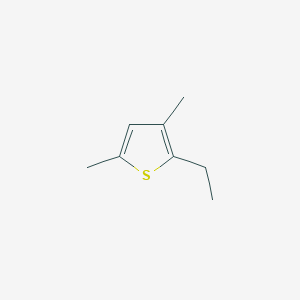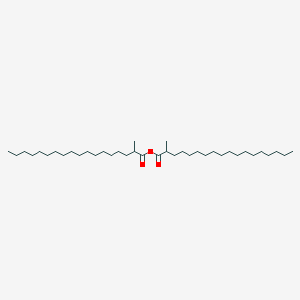
2-Methyloctadecanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctadecanoic anhydride is an organic compound with the molecular formula C38H74O3. It is a derivative of carboxylic acids and belongs to the class of acid anhydrides. This compound is characterized by its unique structure, which includes a methyl group attached to the octadecanoic acid backbone.
Méthodes De Préparation
2-Methyloctadecanoic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylate anion. This process can produce both symmetrical and unsymmetrical acid anhydrides . The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.
Analyse Des Réactions Chimiques
2-Methyloctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are carboxylic acids, esters, amides, and primary alcohols.
Applications De Recherche Scientifique
2-Methyloctadecanoic anhydride has various applications in scientific research, particularly in the fields of chemistry and industry. It is used as a reagent in organic synthesis to produce esters and amides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers . Additionally, its derivatives are studied for their potential biological activities and applications in material science.
Mécanisme D'action
The mechanism of action of 2-Methyloctadecanoic anhydride involves nucleophilic acyl substitution. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. During the reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group is expelled, resulting in the formation of the final product .
Comparaison Avec Des Composés Similaires
2-Methyloctadecanoic anhydride can be compared to other acid anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its longer carbon chain and the presence of a methyl group. This structural difference can influence its physical properties and reactivity. Similar compounds include:
- Acetic anhydride
- Benzoic anhydride
- Phthalic anhydride
These compounds are also used in organic synthesis and have applications in various industrial processes.
Propriétés
Numéro CAS |
91357-09-4 |
|---|---|
Formule moléculaire |
C38H74O3 |
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
2-methyloctadecanoyl 2-methyloctadecanoate |
InChI |
InChI=1S/C38H74O3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3)37(39)41-38(40)36(4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clé InChI |
PAPKSEWDAIFXFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)C(=O)OC(=O)C(C)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


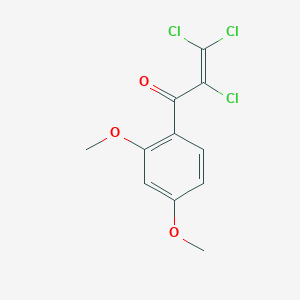
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
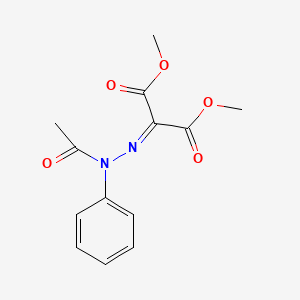
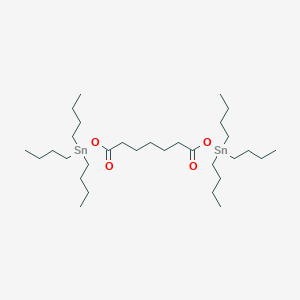

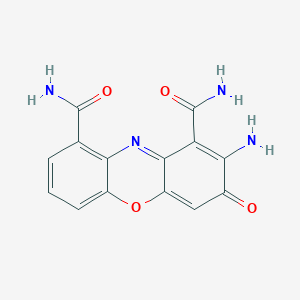
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
